

A Comparative Guide to the Structural Confirmation of 4-(Benzylxy)-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

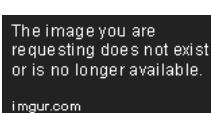
Compound of Interest

Compound Name: 4-(Benzylxy)-3-chlorobenzaldehyde

Cat. No.: B1271881

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This guide provides a comparative analysis of the analytical techniques used for the structural confirmation of **4-(Benzylxy)-3-chlorobenzaldehyde**. Due to the limited availability of published experimental spectra for **4-(Benzylxy)-3-chlorobenzaldehyde**, this guide presents predicted data based on its chemical structure and compares it with experimental data from structurally related and commercially available benzaldehyde derivatives: 4-Chlorobenzaldehyde, Vanillin, and Anisaldehyde. This approach offers a framework for researchers to anticipate and interpret the spectral characteristics of the target compound.

Overview of Compared Aldehydes

The structural confirmation of an organic compound relies on a combination of spectroscopic methods. Each technique provides unique information about the molecule's structure, functional groups, and connectivity. This guide focuses on a multi-technique approach for verifying the identity and purity of **4-(Benzylxy)-3-chlorobenzaldehyde** by comparing its expected analytical data with that of well-characterized alternatives.

Physical and Chemical Properties

A comparison of the fundamental physical properties is the first step in distinguishing between these compounds.

Property	4-(Benzylxy)-3-chlorobenzaldehyde	4-Chlorobenzaldehyde	Vanillin (4-Hydroxy-3-methoxybenzaldehyde)	Anisaldehyde (4-Methoxybenzaldehyde)
Structure	The image you are requesting does not exist or is no longer available. imgur.com			
CAS Number	66422-84-2	104-88-1[1]	121-33-5[2]	123-11-5[3]
Molecular Formula	C ₁₄ H ₁₁ ClO ₂ [4][5]	C ₇ H ₅ ClO[1]	C ₈ H ₈ O ₃ [2]	C ₈ H ₈ O ₂ [3]
Molecular Weight	246.69 g/mol [4][5]	140.57 g/mol [1]	152.15 g/mol [2]	136.15 g/mol [3]
Melting Point	94 °C[5]	47.5 °C[1]	81-83 °C	-1 °C
Boiling Point	389.1 °C[5]	213.5 °C[1]	285 °C	248 °C
Appearance	Solid	White crystalline solid	White or slightly yellow needles	Colorless to light yellow liquid

Spectroscopic Data Comparison

The following sections detail the expected and observed spectral data from key analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration of each signal are characteristic of the molecular structure.

Assignment	4-(Benzylxy)-3-chlorobenzaldehyde (Predicted)	4-Chlorobenzaldehyde	Vanillin	Anisaldehyde
Aldehyde (-CHO)	~9.9 ppm (s)	~9.99 ppm (s)	~9.82 ppm (s)	~9.88 ppm (s)
Aromatic Ring	~7.2-8.0 ppm (m)	~7.56 ppm (d), ~7.89 ppm (d)	~7.05 ppm (d), ~7.42 ppm (m)	~7.02 ppm (d), ~7.85 ppm (d)
Benzyl (-CH ₂ -)	~5.2 ppm (s)	-	-	-
Benzyl Ring	~7.3-7.5 ppm (m)	-	-	-
Methoxy (-OCH ₃)	-	-	~3.96 ppm (s)	~3.88 ppm (s)
Hydroxyl (-OH)	-	-	~6.4 ppm (s, broad)	-

Predicted values for **4-(Benzylxy)-3-chlorobenzaldehyde** are based on standard chemical shift tables and analysis of its constituent functional groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within a molecule.

Assignment	4-(Benzylxy)-3-chlorobenzaldehyde	4-Chlorobenzaldehyde	Vanillin	Anisaldehyde
	(Predicted)			
Aldehyde (C=O)	~190 ppm	~190.8 ppm	~191.1 ppm	~190.7 ppm
Aromatic (C-Cl)	~135 ppm	~141.1 ppm	-	-
Aromatic (C-O)	~158 ppm	-	~151.7, ~147.2 ppm	~164.6 ppm
Aromatic (C-H)	~112-132 ppm	~129.6, ~130.9 ppm	~108.7, ~114.4, ~127.6 ppm	~114.4, ~132.0 ppm
Aromatic (ipso-C)	~130-136 ppm	~134.8 ppm	~130.0 ppm	~129.9 ppm
Benzyl (-CH ₂ -)	~71 ppm	-	-	-
Benzyl Ring	~127-136 ppm	-	-	-
Methoxy (-OCH ₃)	-	-	~56.1 ppm	~55.7 ppm

Predicted values for **4-(Benzylxy)-3-chlorobenzaldehyde** are based on standard chemical shift tables and additivity rules.

Fourier-Transform Infrared (FT-IR) Spectroscopy

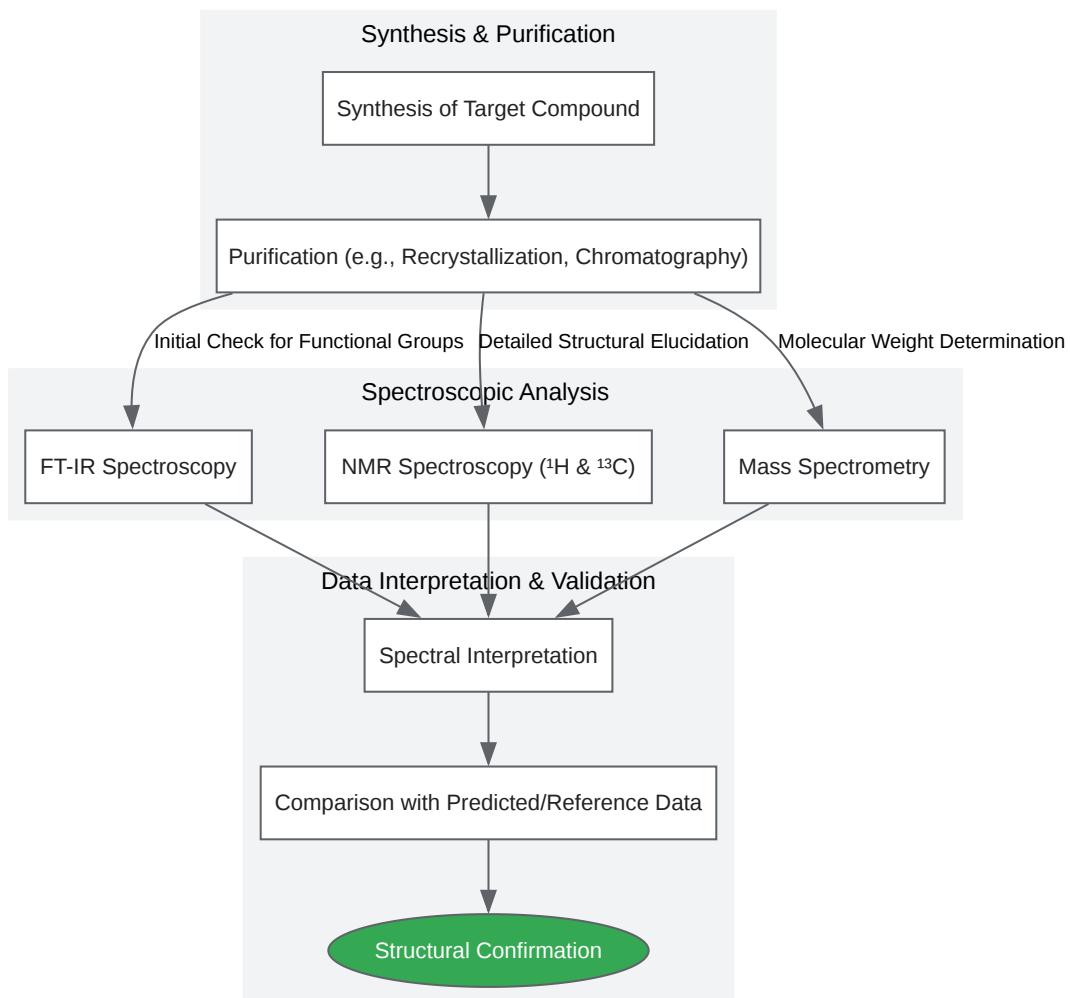
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group	4-(BenzylOxy)-3-chlorobenzaldehyde (Predicted, cm^{-1})	4-Chlorobenzaldehyde (cm^{-1})	Vanillin (cm^{-1})	Anisaldehyde (cm^{-1})
O-H Stretch (Phenolic)	-	-	~3200 (broad)	-
Aromatic C-H Stretch	~3100-3000	~3070	~3050	~3075
Aldehyde C-H Stretch	~2850, ~2750	~2860, ~2770	~2850, ~2730	~2840, ~2740
C=O Stretch (Aldehyde)	~1690-1700	~1700	~1666	~1685
Aromatic C=C Stretch	~1600, ~1580	~1588, ~1487	~1588, ~1510	~1600, ~1577
C-O Stretch (Ether)	~1250, ~1050	-	~1267, ~1155	~1257, ~1159
C-Cl Stretch	~750-850	~823	-	-

Predicted values for **4-(BenzylOxy)-3-chlorobenzaldehyde** are based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.


Ion	4-(Benzyoxy)-3-chlorobenzaldehyde (Predicted, m/z)	4-Chlorobenzaldehyde (m/z)	Vanillin (m/z)	Anisaldehyde (m/z)
[M] ⁺	246/248 (3:1 ratio)	140/142 (3:1 ratio) ^{[6][7]}	152	136
[M-H] ⁺	245/247	139/141 ^{[6][7]}	151	135
[M-CHO] ⁺	217/219	111/113 ^{[6][7]}	123	107
[C ₇ H ₇] ⁺ (Tropylium)	91	-	-	-

The predicted m/z values for **4-(Benzyoxy)-3-chlorobenzaldehyde** account for the isotopic distribution of chlorine (~3:1 ratio for ³⁵Cl:³⁷Cl). The tropylium ion at m/z 91 is a characteristic fragment for compounds containing a benzyl group.

Experimental Workflows and Protocols

The structural confirmation of a synthesized compound like **4-(Benzyoxy)-3-chlorobenzaldehyde** follows a logical workflow to ensure its identity and purity.

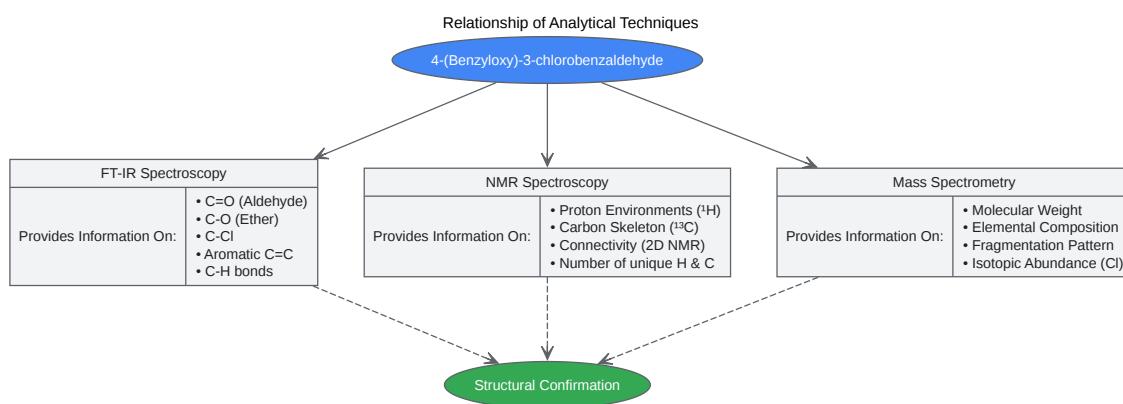
General Workflow for Structural Confirmation

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and structural confirmation.

Detailed Methodologies

¹H and ¹³C NMR Spectroscopy


- Sample Preparation: Dissolve 5-10 mg of the aldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H spectrum to determine proton ratios.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
- Data Acquisition: Apply pressure with the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate a mass spectrum.
- Data Analysis: Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Benzyl)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Benzyl-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(BENZYL)-3-CHLOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Benzyl-3-chlorobenzaldehyde | 66422-84-2 | FB67612 [biosynth.com]
- 6. Benzaldehyde, 4-chloro- [webbook.nist.gov]
- 7. massbank.eu [massbank.eu]
- To cite this document: BenchChem. [A Comparative Guide to the Structural Confirmation of 4-(Benzyl)-3-chlorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271881#structural-confirmation-of-4-benzyl-3-chlorobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com